PNMT Affinity Comparison
2-[(4-Ethylphenyl)methylamino]-1-phenylethanol hydrochloride displays a Ki of 1,110,000 nM (1.11 mM) for bovine PNMT in a radiochemical assay [1]. By contrast, the 4‑methylphenyl analog (2-[(4‑methylphenyl)methylamino]-1-phenylethanol) and the unsubstituted benzyl analog (2‑[(phenylmethyl)amino]-1-phenylethanol) have been reported in class‑level SAR studies with Ki values of approximately 479 µM and 1296 µM, respectively [2]. The 4‑ethylphenyl compound therefore occupies an intermediate affinity position, approximately 2.3‑fold weaker than the 4‑methyl analog but 1.2‑fold tighter than the unsubstituted benzyl derivative.
| Evidence Dimension | PNMT inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1,110,000 nM (1.11 mM) |
| Comparator Or Baseline | 4-Methylphenyl analog Ki ≈ 479,000 nM (479 µM); Unsubstituted benzyl analog Ki ≈ 1,296,000 nM (1.296 mM) [2] |
| Quantified Difference | 2.3‑fold weaker than 4‑CH3 analog; 1.2‑fold more potent than unsubstituted benzyl analog |
| Conditions | In vitro bovine adrenal PNMT radiochemical assay (phenylethanolamine substrate) |
Why This Matters
This intermediate affinity makes the compound a useful comparator in SAR series where the 4‑substituent is being tuned, as it helps demarcate the steric and lipophilic tolerance of the PNMT active site.
- [1] BindingDB, Entry BDBM50367284, https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 (accessed 2026-04-30). View Source
- [2] Grunewald GL et al. Conformationally restricted and conformationally defined tyramine analogues as inhibitors of phenylethanolamine N-methyltransferase. J Med Chem 1988;31(10):1893-902. Ki data for analogues 4 (1296 µM) and 5 (479 µM) as representative comparators. View Source
